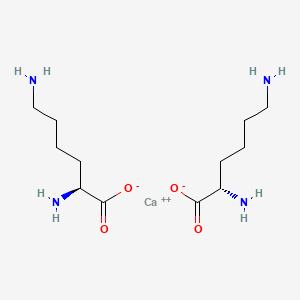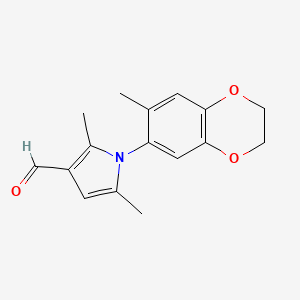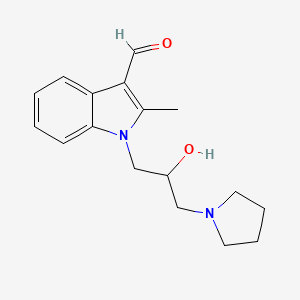
1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde" is a complex organic molecule that appears to be related to various research efforts in the synthesis of heterocyclic compounds. These compounds often exhibit significant biological activity and are of interest in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simpler heterocyclic structures such as indoles or pyrroles. For instance, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes can be achieved through a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction of delta-keto-acetylenes, starting from 2-carbonyl-1-propargyl-1H-indoles under mild conditions . Similarly, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with a structure somewhat similar to the one , can be synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which may include indole and pyrrole moieties. The indole ring system is a common feature in many natural products and pharmaceuticals. The presence of substituents like the pyrrolidinyl group and the carbaldehyde function can significantly affect the molecule's electronic and steric properties, potentially leading to interesting reactivity patterns.
Chemical Reactions Analysis
Compounds with indole and pyrrole rings can participate in various chemical reactions. For example, chromone-3-carbaldehyde can react with α-amino acids to generate azomethine ylides, which can undergo 1,5-electrocyclization to afford pyrroles or be trapped in 1,3-dipolar cycloaddition reactions . Additionally, indole derivatives can undergo nucleophilic substitution reactions, as demonstrated by the regioselective reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles . The reactivity of such compounds can be harnessed to create a diverse array of functionalized heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as carbaldehydes and hydroxy groups can impact solubility, boiling and melting points, and reactivity. For instance, the introduction of a piperidinyl group can enhance aqueous solubility, which is important for the bioavailability of potential drug candidates . The hydrogen bonding capability of hydroxy and carbaldehyde groups can also affect the compound's crystalline structure and stability .
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Indole derivatives have been synthesized through various methods, demonstrating the versatility of indole as a core structure for developing complex molecules. For example, palladacycles with indole cores have been designed and synthesized, showcasing applications as catalysts in Suzuki–Miyaura coupling and allylation reactions (Singh et al., 2017). Additionally, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through intramolecular nucleophilic aromatic substitution highlights the chemical flexibility and potential for creating bioactive structures (Kametani et al., 1976).
Applications as Catalysts
Indole-based compounds have found applications as catalysts in chemical reactions. The study by Singh et al. (2017) mentioned above demonstrates this by using palladacycles derived from indole-containing ligands for efficient catalysis in organic synthesis.
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. For instance, (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones exhibited good antimicrobial activity against bacterial and fungal strains, suggesting potential for therapeutic applications (Ashok et al., 2014).
Propiedades
IUPAC Name |
1-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-16(12-20)15-6-2-3-7-17(15)19(13)11-14(21)10-18-8-4-5-9-18/h2-3,6-7,12,14,21H,4-5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEOPJDARDFYJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(CN3CCCC3)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



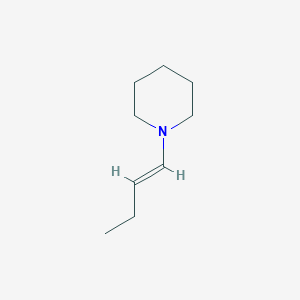
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)

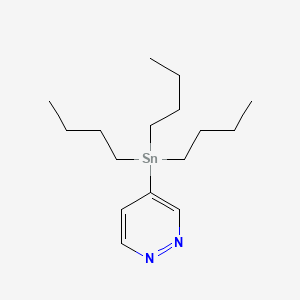



![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)


